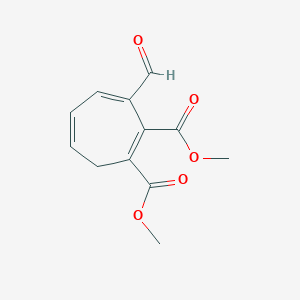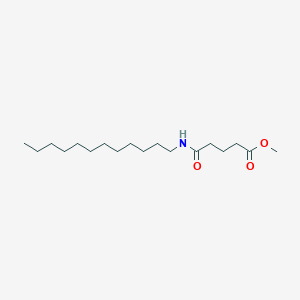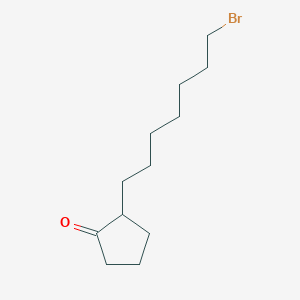
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate is an organic compound characterized by a cycloheptatriene ring substituted with formyl and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate typically involves the cycloaddition reactions of appropriate precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptatriene ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: 3-carboxycyclohepta-1,3,5-triene-1,2-dicarboxylate.
Reduction: 3-hydroxycyclohepta-1,3,5-triene-1,2-dicarboxylate.
Substitution: Various substituted cycloheptatriene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but lacking the formyl and ester groups.
Dimethyl cycloheptane-1,2-dicarboxylate: Similar ester functionality but without the formyl group.
3-formylcycloheptane-1,2-dicarboxylate: Similar formyl and ester groups but with a different ring structure.
Uniqueness
Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate is unique due to the combination of its cycloheptatriene ring and the presence of both formyl and ester groups
Propiedades
Número CAS |
63587-63-3 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9-6-4-3-5-8(7-13)10(9)12(15)17-2/h3-5,7H,6H2,1-2H3 |
Clave InChI |
JCUWEGUQXYHHLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=CC1)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)

![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)


![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
